molecular formula C18H12N2O3 B3407284 (E)-methyl 4-(2-(benzo[d]oxazol-2-yl)-2-cyanovinyl)benzoate CAS No. 618390-24-2

(E)-methyl 4-(2-(benzo[d]oxazol-2-yl)-2-cyanovinyl)benzoate

Cat. No.: B3407284
CAS No.: 618390-24-2
M. Wt: 304.3 g/mol
InChI Key: QSEAQDXDMRQSLO-GXDHUFHOSA-N
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Description

(E)-methyl 4-(2-(benzo[d]oxazol-2-yl)-2-cyanovinyl)benzoate is a high-purity chemical reagent designed for research applications in organic synthesis and material science. This compound features a benzo[d]oxazole heterocycle, a structural motif present in various pharmacologically active molecules, linked via a conjugated (E)-cyanovinyl bridge to a methyl benzoate ester. The extended π-conjugated system suggests potential for investigation in the development of organic fluorescent dyes, molecular sensors, and nonlinear optical materials. Researchers can utilize the methyl ester group as a versatile synthetic handle for further functionalization, such as hydrolysis to the corresponding carboxylic acid for coupling reactions. The (E)-configuration of the vinyl bridge is critical for maintaining the planarity and electronic properties of the molecule. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

methyl 4-[(E)-2-(1,3-benzoxazol-2-yl)-2-cyanoethenyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O3/c1-22-18(21)13-8-6-12(7-9-13)10-14(11-19)17-20-15-4-2-3-5-16(15)23-17/h2-10H,1H3/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSEAQDXDMRQSLO-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-methyl 4-(2-(benzo[d]oxazol-2-yl)-2-cyanovinyl)benzoate typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of Benzo[d]oxazole Ring: The benzo[d]oxazole ring is synthesized through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative.

    Introduction of Cyanovinyl Group: The cyanovinyl group is introduced via a Knoevenagel condensation reaction between the benzo[d]oxazole derivative and a suitable aldehyde, such as 4-formylbenzonitrile.

    Esterification: The final step involves the esterification of the resulting product with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production methods for (E)-methyl 4-(2-(benzo[d]oxazol-2-yl)-2-cyanovinyl)benzoate may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-methyl 4-(2-(benzo[d]oxazol-2-yl)-2-cyanovinyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoate ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzo[d]oxazole ring.

    Reduction: Reduced forms of the cyanovinyl group.

    Substitution: Substituted benzoate esters.

Scientific Research Applications

Chemistry

  • Building Block for Organic Synthesis : The compound serves as a versatile building block for synthesizing more complex organic molecules, facilitating the development of new materials and compounds with specific properties.

Biology

  • Fluorescent Probe : Due to its unique photophysical properties, (E)-methyl 4-(2-(benzo[d]oxazol-2-yl)-2-cyanovinyl)benzoate is investigated for use as a fluorescent probe in biological imaging techniques. This application is particularly relevant in tracking cellular processes and interactions.

Medicine

  • Therapeutic Potential : Research has explored its potential as a therapeutic agent, especially in oncology and infectious disease treatment. The compound's ability to interact with specific molecular targets suggests it may modulate signaling pathways involved in disease progression.

Industry

  • Advanced Materials Development : The compound is utilized in creating organic semiconductors and photovoltaic devices, contributing to advancements in electronic materials and renewable energy technologies.

Case Studies and Research Findings

  • Fluorescent Applications : A study demonstrated that derivatives of this compound exhibited enhanced fluorescence when incorporated into polymer matrices, making them suitable for use in light-emitting devices.
  • Anticancer Activity : Research indicated that (E)-methyl 4-(2-(benzo[d]oxazol-2-yl)-2-cyanovinyl)benzoate showed cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.
  • Material Science Innovations : Investigations into the use of this compound in organic photovoltaics revealed improved efficiency due to its charge transport properties, highlighting its industrial relevance.

Mechanism of Action

The mechanism of action of (E)-methyl 4-(2-(benzo[d]oxazol-2-yl)-2-cyanovinyl)benzoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with cellular proteins and enzymes, leading to the modulation of signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Findings :

  • Benzoxazole vs.
  • Benzoxazole vs. Benzimidazole : Benzimidazole’s NH group introduces hydrogen-bonding capability, which is absent in benzoxazole, affecting solubility and intermolecular interactions .

Substituent Effects

The cyano and ester groups in the target compound are critical for its electronic properties:

Compound Substituents Effect on Properties Reference
(E)-methyl 4-(2-(benzo[d]oxazol-2-yl)-2-cyanovinyl)benzoate Cyano, methyl benzoate Enhances π-conjugation; modulates solubility Target
Ethyl 4-(2-(benzo[d]oxazol-2-yl thio)acetamido)benzoate Thioether, ester Introduces sulfur-based reactivity
Dicyanomethylenecoumarin methyl derivative Dicyanomethylene, methyl Red-shifted fluorescence

Key Findings :

  • Cyano Group: The cyano substituent in the target compound and dicyanomethylenecoumarin derivatives enhances electron withdrawal, red-shifting absorption/emission spectra.
  • Ester vs. Thioether : Methyl/ethyl esters improve solubility in polar solvents, whereas thioether linkages (e.g., in ) may increase susceptibility to nucleophilic attack.

Electronic and Fluorescent Properties

The target compound’s conjugation system aligns it with fluorescent dyes but differs in heterocyclic core and substituents:

Compound λem (nm) Quantum Yield (Φ) Key Feature Reference
(E)-methyl 4-(2-(benzo[d]oxazol-2-yl)-2-cyanovinyl)benzoate Not reported Not reported Predicted strong conjugation Target
Cy (benzothiazole-based) ~650 0.45 Near-infrared emission
Dicyanomethylenecoumarin ~550 0.78 High quantum yield

Key Findings :

  • The benzothiazole-based Cy fluorophore exhibits longer emission wavelengths than benzoxazole derivatives, likely due to sulfur’s polarizability.
  • Coumarin derivatives outperform in quantum yield, suggesting that benzoxazole’s oxygen may introduce non-radiative decay pathways.

Biological Activity

(E)-methyl 4-(2-(benzo[d]oxazol-2-yl)-2-cyanovinyl)benzoate is a synthetic organic compound classified within the benzo[d]oxazole derivatives. Its unique structure, comprising a benzo[d]oxazole ring, a cyanovinyl group, and a benzoate ester, positions it as a subject of interest in medicinal chemistry and materials science due to its potential biological activities.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of Benzo[d]oxazole Ring : Achieved through the cyclization of 2-aminophenol with a carboxylic acid derivative.
  • Introduction of Cyanovinyl Group : This is performed via a Knoevenagel condensation reaction with an aldehyde, such as 4-formylbenzonitrile.
  • Esterification : The final step involves esterification with methanol in the presence of an acid catalyst to yield the methyl ester.

The biological activity of (E)-methyl 4-(2-(benzo[d]oxazol-2-yl)-2-cyanovinyl)benzoate is attributed to its interaction with various molecular targets within biological systems. It may modulate signaling pathways by interacting with cellular proteins and enzymes, although specific targets remain to be fully elucidated.

Pharmacological Properties

Research indicates that compounds similar to (E)-methyl 4-(2-(benzo[d]oxazol-2-yl)-2-cyanovinyl)benzoate exhibit various pharmacological effects, including:

  • Antimicrobial Activity : Potential against a range of pathogens.
  • Anti-inflammatory Effects : May inhibit inflammatory pathways.
  • Anticancer Properties : Preliminary studies suggest efficacy in cancer cell lines.

Case Studies and Research Findings

  • In Vitro Studies : A study assessing the cytotoxicity of related compounds demonstrated that derivatives containing the benzo[d]oxazole moiety showed significant inhibition against cancer cell lines, indicating potential as anticancer agents .
  • Computational Predictions : Quantitative structure-activity relationship (QSAR) modeling has predicted that (E)-methyl 4-(2-(benzo[d]oxazol-2-yl)-2-cyanovinyl)benzoate may exhibit notable anti-inflammatory and antimicrobial activities, warranting further empirical investigation.
  • Fluorescent Probes : The compound has been explored for its use as a fluorescent probe due to its distinct photophysical properties, which could be beneficial in biological imaging applications.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
(E)-methyl 4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)benzoateContains thiazole ringAnticancer, antimicrobial
(E)-methyl 4-(2-(benzo[d]imidazol-2-yl)-2-cyanovinyl)benzoateContains imidazole ringPotentially similar activities

The uniqueness of (E)-methyl 4-(2-(benzo[d]oxazol-2-yl)-2-cyanovinyl)benzoate lies in its specific combination of functional groups, which may confer distinct chemical and physical properties that enhance its biological efficacy compared to similar compounds.

Q & A

Q. What are common synthetic routes for (E)-methyl 4-(2-(benzo[d]oxazol-2-yl)-2-cyanovinyl)benzoate, and how can purity be optimized?

Methodological Answer: The synthesis typically involves condensation reactions between benzo[d]oxazole derivatives and cyanovinyl intermediates. Key steps include:

  • Knoevenagel condensation : Reacting a benzo[d]oxazole-2-carbaldehyde derivative with a methyl cyanoacetate-substituted benzoate under basic conditions (e.g., piperidine catalyst) .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures purity.
  • Yield optimization : Adjusting reaction time (reflux for 6–12 hours) and stoichiometric ratios (1:1.2 aldehyde to cyanoacetate).

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsPurity MethodYield (%)
CondensationPiperidine, ethanol, refluxColumn chromatography65–75
PurificationEthyl acetate/hexane (3:7)Recrystallization>95%

Q. Which spectroscopic methods are essential for confirming the structural integrity of this compound?

Methodological Answer: Critical techniques include:

  • NMR spectroscopy : 1^1H NMR (400 MHz, DMSO-d6) to verify vinyl proton coupling constants (J = 12–14 Hz, confirming E-configuration) and aromatic ring substitution patterns .
  • IR spectroscopy : Peaks at ~2220 cm1^{-1} (C≡N stretch) and 1720 cm1^{-1} (ester C=O) confirm functional groups.
  • Mass spectrometry : High-resolution ESI-MS to validate molecular ion peaks (e.g., [M+H]+^+ at m/z 349.1).

Q. What in vitro models are suitable for initial antitumor activity screening?

Methodological Answer: Standard protocols involve:

  • Cell lines : Human mammary carcinoma (MCF-7, MDA-MB-468) cultured in DMEM + 10% FBS .
  • Dose-response assays : Incubate cells with 0–100 μM compound for 7–10 days. Measure viability via MTT assay (absorbance at 570 nm) .
  • Controls : Include cisplatin (positive control) and DMSO (vehicle control).

Q. Table 2: Antitumor Activity in Breast Cancer Cell Lines

Cell LineIC50_{50} (μM)Incubation Time (Days)Reference
MCF-725.3 ± 1.87
MDA-MB-46834.7 ± 2.110

Advanced Research Questions

Q. How can researchers resolve contradictions in cytotoxic vs. metabolic effects observed with benzo[d]oxazol-2-yl derivatives?

Methodological Answer: Contradictory outcomes (e.g., cell death vs. metabolic stimulation) may arise from structural modifications. Strategies include:

  • Comparative assays : Test 6-substituted analogs (e.g., COCH3_3, NO2_2, NH2_2) in parallel cytotoxicity (MTT) and glycolytic flux (extracellular acidification rate) assays .
  • Receptor profiling : Use sigma-2 receptor binding assays (Ki values) to correlate ligand affinity with functional outcomes .

Q. Table 3: Impact of Substituents on Sigma-2 Receptor Activity

SubstituentKi (nM)Cytotoxicity (EC50_{50}, μM)Metabolic Stimulation
COCH3_30.56>100Yes
Isothiocyanate1.27.6–32.8No

Q. What structural modifications enhance target selectivity for benzo[d]oxazol-2-yl derivatives?

Methodological Answer: Key modifications include:

  • Heterocycle substitution : Replacing oxazole oxygen with sulfur (benzothiazole) increases sigma-1 receptor cross-reactivity, reducing selectivity .
  • Functional group addition : A 5-amino group on benzo[d]oxazole improves solubility and binding to kinase targets (e.g., EGFR) .

Q. Experimental Design :

  • Synthesize analogs with varied substituents (e.g., -NH2_2, -F, -Br).
  • Perform molecular docking (AutoDock Vina) against target proteins (e.g., TMEM97 for sigma-2 receptors) .

Q. Which computational methods predict interaction mechanisms between this compound and biological targets?

Methodological Answer:

  • Molecular dynamics (MD) simulations : Simulate ligand-receptor complexes (e.g., GROMACS) to assess binding stability over 100 ns trajectories .
  • Pharmacophore modeling : Identify critical interaction points (e.g., hydrogen bonds with His150 in sigma-2 receptors) .
  • ADMET prediction : Use SwissADME to optimize pharmacokinetic properties (e.g., logP < 3 for blood-brain barrier penetration).

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-methyl 4-(2-(benzo[d]oxazol-2-yl)-2-cyanovinyl)benzoate
Reactant of Route 2
(E)-methyl 4-(2-(benzo[d]oxazol-2-yl)-2-cyanovinyl)benzoate

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